molecular formula C3H4BrN5 B008616 6-Bromo-1,2,4-triazine-3,5-diamine CAS No. 104405-59-6

6-Bromo-1,2,4-triazine-3,5-diamine

Cat. No.: B008616
CAS No.: 104405-59-6
M. Wt: 190 g/mol
InChI Key: TVQHFUWOOKMCMD-UHFFFAOYSA-N
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Description

6-Bromo-1,2,4-triazine-3,5-diamine is a heterocyclic compound with the molecular formula C3H4BrN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine typically involves the reaction of 6-bromo-1,2,4-triazin-3-amine with suitable reagents. One common method involves the use of potassium permanganate and ammonia at low temperatures. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in polar solvents.

    Electrophilic Addition: Reagents such as halogens, acids, or alkylating agents.

    Cyclization: Catalysts such as Lewis acids or bases under reflux conditions.

Major Products Formed:

Scientific Research Applications

6-Bromo-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,4-triazine-3,5-diamine involves its interaction with nucleophilic sites in biological molecules. The bromine atom and amino groups facilitate the formation of covalent bonds with target molecules, leading to the inhibition of key biological pathways. The compound’s ability to undergo nucleophilic substitution and electrophilic addition reactions makes it a versatile agent in disrupting cellular processes .

Comparison with Similar Compounds

    6-Methyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a bromine atom.

    6-Bromo-N,N’-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethylamino groups instead of amino groups.

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar triazine ring but with hydroxy and dione groups .

Uniqueness: 6-Bromo-1,2,4-triazine-3,5-diamine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQHFUWOOKMCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571622
Record name 6-Bromo-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104405-59-6
Record name 6-Bromo-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.0 grams (0.038 mole) of potassium permanganate in about 300 mL of liquid ammonia (-33° C.) is stirred, and 5.3 grams (0.030 mole) of 3-amino-6-bromo-1,2,4-triazine is added portionwise. Upon completion of addition, the reaction mixture is maintained at -33° C. for 15 minutes. Ammonia is then evaporated and the residue is extracted with about 150 mL of hot 1-methylethanol. The solution is concentrated under reduced pressure, yielding 3,5-diamino-6-bromo-1,2,4-triazine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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